![molecular formula C15H14ClN3O5S B11401165 Methyl 4-({[5-chloro-2-(ethylsulfonyl)pyrimidin-4-yl]carbonyl}amino)benzoate](/img/structure/B11401165.png)
Methyl 4-({[5-chloro-2-(ethylsulfonyl)pyrimidin-4-yl]carbonyl}amino)benzoate
Description
Methyl 4-({[5-chloro-2-(ethylsulfonyl)pyrimidin-4-yl]carbonyl}amino)benzoate (CAS: 880783-90-4, C₁₅H₁₄ClN₃O₅S, MW: 383.81) is a pyrimidine-derived compound characterized by:
- A 5-chloro substituent on the pyrimidine ring.
- A 2-ethylsulfonyl group, introducing strong electron-withdrawing properties.
- A methyl benzoate moiety linked via a carbonylamino bridge.
Properties
Molecular Formula |
C15H14ClN3O5S |
---|---|
Molecular Weight |
383.8 g/mol |
IUPAC Name |
methyl 4-[(5-chloro-2-ethylsulfonylpyrimidine-4-carbonyl)amino]benzoate |
InChI |
InChI=1S/C15H14ClN3O5S/c1-3-25(22,23)15-17-8-11(16)12(19-15)13(20)18-10-6-4-9(5-7-10)14(21)24-2/h4-8H,3H2,1-2H3,(H,18,20) |
InChI Key |
ATBGHNRPUIQKFX-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=CC=C(C=C2)C(=O)OC)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-({[5-chloro-2-(ethylsulfonyl)pyrimidin-4-yl]carbonyl}amino)benzoate typically involves multi-step organic reactions. One common method includes the initial formation of the pyrimidine ring, followed by the introduction of the chloro and ethylsulfonyl substituents. The final step involves the esterification of the benzoic acid derivative with methanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is often scaled up from laboratory methods, with additional steps for purification and quality control.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[5-chloro-2-(ethylsulfonyl)pyrimidin-4-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution can introduce various functional groups in place of the chloro substituent.
Scientific Research Applications
Methyl 4-({[5-chloro-2-(ethylsulfonyl)pyrimidin-4-yl]carbonyl}amino)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding assays.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 4-({[5-chloro-2-(ethylsulfonyl)pyrimidin-4-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets. The chloro and ethylsulfonyl groups can participate in binding interactions with enzymes or receptors, potentially inhibiting their activity. The pyrimidine ring may also play a role in stabilizing these interactions through hydrogen bonding or π-π stacking.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrimidine Ring
Table 1: Key Structural Differences in Pyrimidine Derivatives
Key Observations :
- Halogen Effects : The bromo analog (C–Br⋯O) exhibits slightly shorter halogen bonding distances compared to the chloro analog (C–Cl⋯O), which may influence crystal packing and solubility .
- Sulfonyl vs.
Table 2: Functional Comparisons
Key Insights :
- The target compound’s ethylsulfonyl group differentiates it from sulfonylurea-based herbicides (e.g., bensulfuron-methyl), which rely on sulfonylurea bridges for activity .
- Morpholinomethylphenyl-substituted pyrimidines (e.g., ) demonstrate anticancer activity, suggesting that the target compound’s ethylsulfonyl group could be optimized for similar therapeutic pathways.
Crystallographic and Conformational Analysis
- Cis vs. Trans Conformations :
- Halogen Bonding :
- C–Cl⋯O and C–Br⋯O interactions contribute to lattice stability, with bond angles near 167–169°, typical of halogen bonding .
Biological Activity
Methyl 4-({[5-chloro-2-(ethylsulfonyl)pyrimidin-4-yl]carbonyl}amino)benzoate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article delves into its biological activity, synthesizing data from various studies and sources to provide a comprehensive overview.
- Chemical Formula : C14H13ClN2O4S
- Molecular Weight : 340.78 g/mol
- IUPAC Name : this compound
- CAS Number : 882366-16-7
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, including:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 6.25 μg/mL |
Escherichia coli | 6.25 μg/mL |
Klebsiella pneumoniae | 7.81 μg/mL |
Streptococcus spp. | 7.81–15.62 μg/mL |
These results indicate that the compound exhibits significant antibacterial activity comparable to standard antibiotics like chloramphenicol and ciprofloxacin .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases. The mechanism appears to involve the modulation of signaling pathways associated with inflammation .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Modifications to the pyrimidine ring and the benzoate moiety can significantly influence its potency and selectivity against various pathogens. For instance, substituents that enhance lipophilicity tend to improve antibacterial activity .
Case Studies
- In Vivo Efficacy Against MRSA : A study demonstrated that derivatives of this compound exhibited promising results against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values lower than those of traditional treatments .
- Evaluation in Animal Models : Another research project involved testing the compound in animal models for its anti-inflammatory effects, showing a reduction in swelling and pain comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.